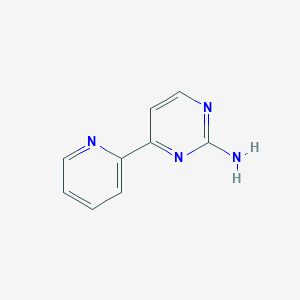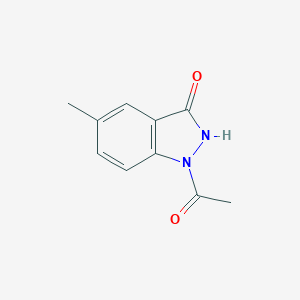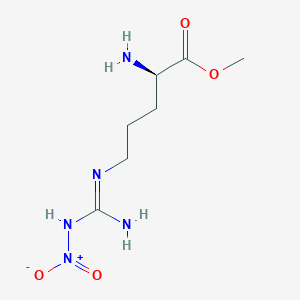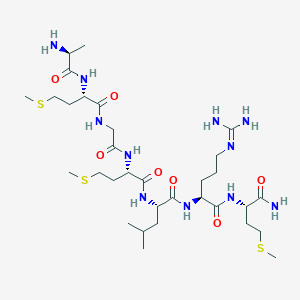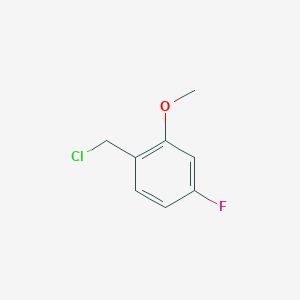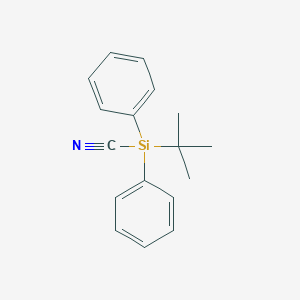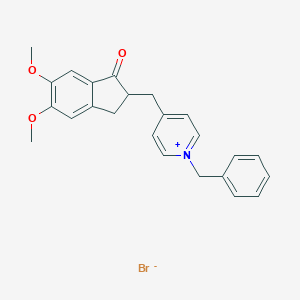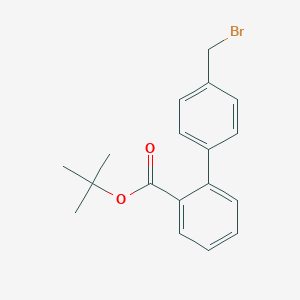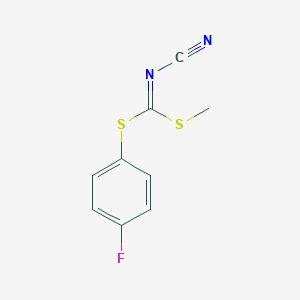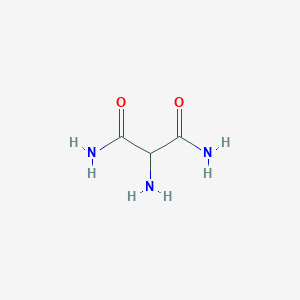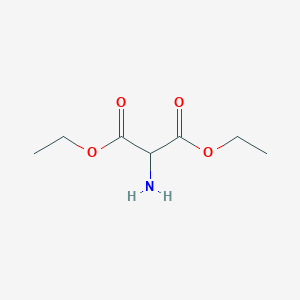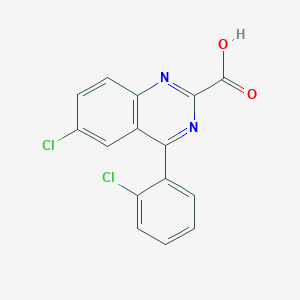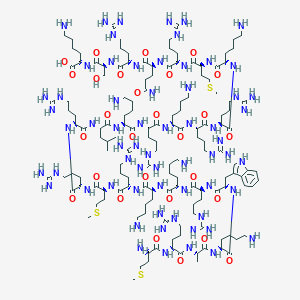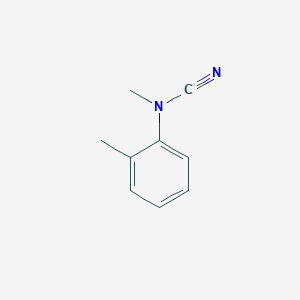
Methyl-(2-methylphenyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(2-methylphenyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl-(2-methylphenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of N-methyl-o-toluidine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired cyanamide product .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction is efficient and can be carried out under mild conditions, resulting in good to excellent yields of the target cyanamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
Methyl-(2-methylphenyl)cyanamide undergoes various chemical reactions, including:
Hydrolysis: The cyanamide group can be hydrolyzed to form ureas, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Diaryliodonium triflates: Used for N-arylation reactions.
Bases: Such as sodium hydroxide, used in the hydrolysis of cyanamides.
Iron catalysts: Employed in the desulfurization of isothiocyanates to form cyanamides.
Major Products Formed
Disubstituted ureas: Formed through the hydrolysis of N-arylated cyanamides.
Aryl cyanamides: Resulting from N-arylation reactions.
科学的研究の応用
Methyl-(2-methylphenyl)cyanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles, substituted ureas, and other complex organic molecules.
Pharmaceuticals: Cyanamide derivatives have shown potential as pharmacological agents, including inhibitors of enzymes such as cathepsin C and K, and phosphodiesterase 4 (PDE4).
Materials Science: Used in the development of functionalized materials and coordination compounds.
作用機序
The mechanism of action of Methyl-(2-methylphenyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the nitrogen atom can undergo electrophilic substitution. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
類似化合物との比較
Methyl-(2-methylphenyl)cyanamide can be compared with other cyanamide derivatives such as:
- N-methyl-N-(p-tolyl)cyanamide
- N-phenyl-N-methylcyanamide
- N-benzyl-N-methylcyanamide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to the presence of the o-tolyl group, which can affect its steric and electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
特性
CAS番号 |
153790-15-9 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
methyl-(2-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |
InChIキー |
XUPLRQAOWMPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C#N |
正規SMILES |
CC1=CC=CC=C1N(C)C#N |
同義語 |
Cyanamide, methyl(2-methylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
